1,2,4-Thiadiazol-3(2H)-one, 5-phenyl-
Description
Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Contemporary Chemical Research
The 1,2,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. isres.org Derivatives of 1,2,4-thiadiazole have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. nih.govnih.gov This versatility stems from the structural features of the thiadiazole ring, which can engage in various intermolecular interactions with biological targets. The stability of the aromatic ring and the potential for substitution at multiple positions allow for the fine-tuning of a compound's electronic and steric properties to optimize its therapeutic effects. isres.org
Contextualization of Phenyl-Substituted Thiadiazolones in Scientific Literature
The incorporation of a phenyl group into the thiadiazole ring, as seen in 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl-, is a common strategy in drug design. The phenyl substituent can participate in pi-stacking interactions and hydrophobic interactions with biological macromolecules, often enhancing the binding affinity and specificity of the molecule. Scientific literature documents the synthesis and evaluation of numerous phenyl-substituted thiadiazole derivatives. For instance, studies have explored the photochemistry of 5-phenyl-1,2,4-thiadiazole, revealing its propensity for photofragmentation and phototransposition, which provides insights into the reactivity of this class of compounds. nih.govajprd.comdergipark.org.tr While much of the research focuses on other isomers, such as 1,3,4-thiadiazoles, the foundational knowledge gained from these studies is often applicable to the broader class of phenyl-substituted thiadiazoles.
Current Research Landscape and Unaddressed Inquiries Pertaining to 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- and its Analogues
The current research landscape for thiadiazole derivatives is vibrant, with a continuous stream of publications detailing the synthesis of novel analogues and their biological evaluation. mdpi.com However, a detailed investigation specifically focused on 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- appears to be limited in the publicly available scientific literature. While general synthetic methods for 1,2,4-thiadiazoles are well-established, specific procedural details and comprehensive characterization data for this particular compound are not readily found.
Consequently, a number of unaddressed inquiries remain. A thorough investigation into the synthesis and optimization of reaction conditions for 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- would be a valuable contribution. Furthermore, a detailed spectroscopic analysis, including 1H NMR, 13C NMR, IR, and mass spectrometry, is necessary to build a complete profile of this compound. The exploration of its potential biological activities, guided by the known pharmacological profile of other thiadiazole derivatives, represents a significant area for future research. The synthesis and study of analogues with various substituents on the phenyl ring could also provide valuable structure-activity relationship (SAR) data, which is crucial for the rational design of new therapeutic agents.
While specific research on 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- is not extensively documented, the broader importance of the 1,2,4-thiadiazole scaffold and the known influence of phenyl substitution in medicinal chemistry suggest that this compound and its analogues are promising targets for future investigation.
Structure
3D Structure
Properties
CAS No. |
5378-17-6 |
|---|---|
Molecular Formula |
C8H6N2OS |
Molecular Weight |
178.21 g/mol |
IUPAC Name |
5-phenyl-1,2,4-thiadiazol-3-one |
InChI |
InChI=1S/C8H6N2OS/c11-8-9-7(12-10-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) |
InChI Key |
XWNLOUXOTUBXEA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NS2 |
Origin of Product |
United States |
Chemical Reactivity and Transformation Studies of 1,2,4 Thiadiazol 3 2h One, 5 Phenyl and Its Derivatives
Electrophilic and Nucleophilic Reaction Profiles of the Thiadiazolone Ring
The 1,2,4-thiadiazole (B1232254) ring is an aromatic, electron-deficient heterocyclic system. chemicalbook.com This electron deficiency is a consequence of the inductive effects of the constituent sulfur and, particularly, the two pyridine-like nitrogen atoms, which results in low electron density at the ring's carbon atoms. chemicalbook.comnih.gov Consequently, the 1,2,4-thiadiazole ring is generally inert toward electrophilic substitution but is activated for nucleophilic attack. nih.govisres.orgchemicalbook.com
Nucleophilic Reactions: The primary sites for nucleophilic attack on the 1,2,4-thiadiazole ring are the carbon atoms. Computational studies and experimental evidence indicate that the C5 position possesses the lowest π-electron density, making it the most favorable site for nucleophilic substitution reactions. isres.orgchemicalbook.com In the case of 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl-, the C3 carbon, as part of a carbonyl group, is also an electrophilic center susceptible to nucleophilic addition. libretexts.org
Furthermore, the endocyclic sulfur-nitrogen (S–N) bond is a site of reactivity. Strong nucleophiles, such as amines, CH-acidic compounds, or cysteine thiols, can attack the sulfur atom, leading to the cleavage of the S–N bond and subsequent ring opening. rsc.orgresearchgate.net This reactivity is a key feature of 1,2,4-thiadiazoles, which can act as "electrophilic warheads" that form irreversible disulfide bonds with cysteine residues in proteins. researchgate.net Ring-opening reactions have been observed in fused benzimidazo[1,2-d] nih.govrsc.orgresearchgate.netthiadiazol-3(2H)-ones, where amines cleave the S,N bond to yield sulphenamides. rsc.org
Electrophilic Reactions: Electrophilic attack on the carbon atoms of the 1,2,4-thiadiazole ring is rare due to the ring's electron-deficient nature. isres.org Instead, electrophiles preferentially target the ring nitrogen atoms. The N4 nitrogen is typically the most nucleophilic and is the primary site for reactions such as protonation, alkylation, and acylation, leading to the formation of quaternary salts. chemicalbook.com
Table 1: Reactivity Profile of the 1,2,4-Thiadiazolone Ring
| Reaction Type | Reagent/Condition | Site of Attack | Product Type |
| Nucleophilic Substitution | General Nucleophiles | C5 | 5-Substituted derivatives |
| Nucleophilic Addition | General Nucleophiles | C3 (Carbonyl) | Tetrahedral intermediate |
| Nucleophilic Ring Cleavage | Amines, Thiols | S1-N2 bond | Ring-opened products (e.g., sulphenamides) |
| Electrophilic Addition | Acids, Alkyl Halides | N4 | Quaternary salts |
Transformations and Derivatizations Involving the Phenyl Substituent
The 5-phenyl substituent on the thiadiazolone core behaves as a typical aromatic ring and is amenable to electrophilic aromatic substitution reactions. The reactivity of the phenyl ring is influenced by the electron-withdrawing nature of the attached 1,2,4-thiadiazole heterocycle. This deactivating effect directs incoming electrophiles primarily to the meta- and para-positions.
Studies on analogous diphenyl-substituted heterocyclic systems, such as 2,5-diphenyl-1,3,4-oxadiazole, provide insight into the expected reactivity. Nitration of such compounds using different reagents leads to varied regioselectivity. rsc.org For instance, nitration with nitric acid alone tends to yield para-substituted products, while the use of stronger nitrating agents like mixed nitric and sulfuric acids or nitronium tetrafluoroborate favors the formation of meta-substituted isomers. rsc.org Similar outcomes can be anticipated for the 5-phenyl group of the target compound.
Halogenation, another key electrophilic aromatic substitution, can also be performed on the phenyl ring. Direct chlorination and bromination have been successfully applied to other heterocyclic systems, suggesting the viability of this approach for modifying the phenyl substituent. udayton.edu
Table 2: Electrophilic Aromatic Substitution Reactions on Phenyl-Substituted Heterocycles
| Reaction | Reagent | Phenyl Substituent | Expected Product(s) | Reference |
| Nitration | HNO₃ | 5-phenyl | 5-(4-nitrophenyl)-1,2,4-thiadiazol-3(2H)-one | rsc.org |
| Nitration | HNO₃ / H₂SO₄ | 5-phenyl | 5-(3-nitrophenyl)-1,2,4-thiadiazol-3(2H)-one | rsc.org |
| Halogenation | Br₂ / Acetic Acid | 5-phenyl | 5-(bromo-phenyl)-1,2,4-thiadiazol-3(2H)-one | nih.gov |
Selective Functional Group Interconversions on the Thiadiazole Core
The functional groups inherent to the 1,2,4-thiadiazol-3(2H)-one core, namely the secondary amine (N2-H) and the carbonyl group (C3=O), are key sites for selective transformations.
N-Alkylation and N-Acylation: The hydrogen atom at the N2 position is acidic and can be readily substituted through alkylation or acylation reactions. N2-alkylation and acylation are common derivatization strategies for analogous thiadiazolone systems. nih.gov Selective methylation at a ring nitrogen in a fused 1,2,4-thiadiazole has been achieved using a protection-alkylation-deprotection protocol, highlighting a method for controlled functionalization. researchgate.net
Ring Transformations and Cleavage: The thiadiazole ring can undergo significant structural changes, including ring-opening and ring-contraction reactions. As mentioned previously, nucleophilic attack by amines on the S-N bond of fused 1,2,4-thiadiazol-3(2H)-ones results in ring cleavage to form sulphenamides. rsc.org The oxidative dimerization of thioamides, a common synthetic route to 1,2,4-thiadiazoles, involves the formation of the critical N-S bond, indicating the importance of redox chemistry in the integrity and formation of the ring. nih.govacs.org
Table 3: Functional Group Interconversions on the Thiadiazole Core
| Reaction Type | Reagent | Functional Group | Resulting Structure |
| N-Alkylation | Alkyl Halide, Base | N2-H | 2-Alkyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one |
| N-Acylation | Acyl Chloride, Base | N2-H | 2-Acyl-5-phenyl-1,2,4-thiadiazol-3(2H)-one |
| Ring Cleavage | Amines | S1-N2 Bond | Substituted sulphenamides |
Investigation of Chemical Stability and Mechanistic Pathways of Degradation
The stability of the 1,2,4-thiadiazole ring is a critical aspect of its chemical profile. While generally considered aromatic and stable, the ring system is susceptible to degradation under specific conditions, including thermal stress, hydrolysis (particularly alkaline), and photochemical irradiation. isres.orgchemicalbook.com
Thermal Degradation: Thermolysis of related fused 1,2,4-thiadiazol-3(2H)-one derivatives has been shown to proceed via the elimination of both an isocyanate fragment and elemental sulfur. rsc.org In other thiadiazole systems, such as 1,2,5-thiadiazole 1,1-dioxides, elevated temperatures can cause decomposition through the liberation of sulfur dioxide (SO₂), yielding dinitrile products. nih.gov This suggests that thermal degradation pathways for the 1,2,4-thiadiazolone core likely involve the extrusion of small, stable molecules.
Chemical Degradation (Hydrolysis): The 1,2,4-thiadiazole ring is sensitive to both acidic and alkaline conditions, though it is particularly vulnerable to cleavage by strong bases. chemicalbook.comchemicalbook.com The hydrolysis of thiadiazole derivatives has been a subject of study. rsc.org In a notable example, the alkaline degradation of 5-amino-1,2,4-thiadiazol-3(2H)-one, a closely related analogue, results in ring cleavage to form 1-cyanourea. This pathway highlights the lability of the heterocyclic ring structure in the presence of strong nucleophiles like hydroxide ions.
Photochemical Stability: The photochemical behavior of 1,2,4-thiadiazoles has also been investigated. researchgate.net Irradiation can induce various transformations, and the stability is highly dependent on the substituents and the surrounding medium. For example, some benzothiadiazole derivatives have been noted for their high photostability. hw.ac.uk The specific photochemical degradation pathways for 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- would involve excitation of the aromatic and heterocyclic chromophores, potentially leading to rearrangements or fragmentation.
Structural Elucidation and Spectroscopic Characterization Methodologies
Application of Vibrational Spectroscopy (FT-IR) for Functional Group Identification and Structural Confirmation
Fourier-transform infrared (FT-IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- , the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.
Expected Vibrational Modes:
C=O Stretching: The carbonyl group of the thiadiazolone ring would exhibit a strong absorption band, typically in the region of 1680-1750 cm⁻¹. The exact position would be influenced by the electronic environment of the heterocyclic ring.
N-H Stretching: The N-H bond in the lactam structure would produce a characteristic stretching vibration, generally observed in the range of 3100-3300 cm⁻¹. The sharpness and position of this peak could provide insights into intermolecular hydrogen bonding in the solid state.
C=N Stretching: The endocyclic carbon-nitrogen double bond of the thiadiazole ring would display a stretching vibration, typically found between 1500 and 1650 cm⁻¹.
Aromatic C-H and C=C Stretching: The phenyl substituent would be identified by aromatic C-H stretching vibrations above 3000 cm⁻¹ and characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region.
C-S Stretching: The carbon-sulfur bond within the heterocyclic ring would have a weaker absorption band at lower frequencies, typically in the 700-800 cm⁻¹ range.
A hypothetical data table for the FT-IR analysis is presented below to illustrate how such data would be organized.
| Frequency (cm⁻¹) | Intensity | Assignment |
| Data Unavailable | - | N-H Stretch |
| Data Unavailable | - | Aromatic C-H Stretch |
| Data Unavailable | - | C=O Stretch (Amide I) |
| Data Unavailable | - | C=N Stretch |
| Data Unavailable | - | Aromatic C=C Stretch |
| Data Unavailable | - | C-S Stretch |
Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR) for Detailed Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for providing a detailed map of the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- would be expected to show distinct signals for the protons of the phenyl group and the N-H proton of the thiadiazolone ring. The aromatic protons would likely appear as a multiplet in the downfield region (typically δ 7.0-8.5 ppm), with the integration corresponding to five protons. The chemical shift of the N-H proton could vary significantly depending on the solvent and concentration due to hydrogen bonding and would likely appear as a broad singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide information on each unique carbon atom in the molecule. Key expected signals would include the carbonyl carbon (likely in the δ 160-180 ppm range), the carbons of the thiadiazole ring, and the distinct signals for the ipso, ortho, meta, and para carbons of the phenyl group.
A hypothetical data table for NMR analysis is provided below.
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| Data Unavailable | - | - | Phenyl Protons |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| Data Unavailable | Carbonyl Carbon (C=O) |
| Data Unavailable | Thiadiazole Ring Carbons |
Mass Spectrometry for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- (C₈H₆N₂OS), the high-resolution mass spectrum would be expected to show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to its exact mass. The fragmentation pattern would likely involve the cleavage of the thiadiazole ring and loss of small neutral molecules such as CO, N₂, or HCN, as well as fragmentation of the phenyl group.
A hypothetical data table for mass spectrometry is shown below.
| m/z | Relative Intensity (%) | Proposed Fragment |
| Data Unavailable | - | [M]⁺ |
| Data Unavailable | - | Fragment Ions |
Single-Crystal X-ray Diffraction Analysis for Absolute Stereochemistry and Solid-State Architecture
A hypothetical data table for crystallographic data is presented below.
| Parameter | Value |
| Chemical Formula | C₈H₆N₂OS |
| Crystal System | Data Unavailable |
| Space Group | Data Unavailable |
| a, b, c (Å) | Data Unavailable |
| α, β, γ (°) | Data Unavailable |
| Volume (ų) | Data Unavailable |
| Z | Data Unavailable |
Ultraviolet-Visible Spectroscopy for Analysis of Electronic Transitions and Conjugation Patterns
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The conjugation between the phenyl ring and the thiadiazole system would influence the position and intensity of these absorption maxima (λmax).
A hypothetical data table for UV-Vis spectroscopy is shown below.
| λmax (nm) | Molar Absorptivity (ε) | Solvent | Assignment |
| Data Unavailable | - | Solvent Dependent | π → π* / n → π* |
Computational Chemistry and Theoretical Investigations of 1,2,4 Thiadiazol 3 2h One, 5 Phenyl and Its Analogues
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1,2,4-thiadiazole (B1232254) derivatives, DFT calculations are instrumental in understanding their fundamental properties. By optimizing the molecular geometry, researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy, often showing good agreement with experimental data from techniques like X-ray crystallography. acs.orgnih.gov
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory in describing interactions between molecules. wikipedia.org The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is associated with the ability to donate electrons (nucleophilicity), while the LUMO relates to the ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. wikipedia.org
For 1,2,4-thiadiazole analogues, DFT calculations are used to determine the energies of the HOMO and LUMO. This information helps in predicting how these molecules will interact in chemical reactions. For instance, the distribution of electron density in these orbitals can indicate the likely sites of electrophilic or nucleophilic attack.
| Property | Description | Significance in Reactivity |
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate electrons. Regions with high HOMO density are prone to electrophilic attack. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept electrons. Regions with high LUMO density are susceptible to nucleophilic attack. |
| Energy Gap (ΔE) | Difference in energy between HOMO and LUMO | A smaller gap indicates higher reactivity and lower kinetic stability. |
Computational Prediction and Validation of Spectroscopic Parameters (IR, NMR, UV-Vis)
DFT calculations can accurately predict various spectroscopic properties of 1,2,4-thiadiazole derivatives, which can then be compared with experimental data for validation.
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated and correlated with experimental FT-IR spectra to assign specific vibrational modes to functional groups within the molecule. dergipark.org.tr
Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be computed and compared with experimental NMR data to confirm the molecular structure. researchgate.net
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions and the corresponding absorption wavelengths, which helps in interpreting experimental UV-Vis spectra. researchgate.net
A strong correlation between calculated and experimental spectroscopic data provides confidence in the accuracy of the computational model. nih.gov
Mechanistic Insights into Chemical Transformations
DFT calculations are invaluable for elucidating the mechanisms of chemical reactions involving 1,2,4-thiadiazole derivatives. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. This allows for a detailed understanding of how transformations such as ring contractions or substitutions occur at a molecular level. hw.ac.ukmdpi.com For example, theoretical studies can help determine whether a reaction proceeds through a concerted or stepwise mechanism.
Molecular Modeling and Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. biointerfaceresearch.com This method is widely used in drug discovery to understand how a ligand, such as a 1,2,4-thiadiazole derivative, might interact with the active site of a biological target, typically a protein or enzyme. ijpsr.comresearchgate.net
The process involves generating a three-dimensional structure of the ligand and the receptor. The ligand is then placed in various orientations within the receptor's binding site, and a scoring function is used to estimate the binding affinity for each pose. biointerfaceresearch.com Lower docking scores generally indicate a more favorable binding interaction. ijpsr.com
These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the 1,2,4-thiadiazole analogue and the amino acid residues of the receptor. biointerfaceresearch.com This information is crucial for understanding the basis of the molecule's biological activity and for designing new derivatives with improved potency and selectivity. nih.gov For instance, docking studies on 1,3,4-thiadiazole (B1197879) derivatives have been used to investigate their potential as anticancer agents by targeting specific enzymes. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) and Electronic-Topological Method (ETM) for Correlating Structure with Biological Potential
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. eijppr.com By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the biological potential of new, unsynthesized compounds.
Various physicochemical descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for a set of 1,2,4-thiadiazole analogues with known biological activities. researchgate.net Statistical methods, like multiple linear regression, are then used to develop a QSAR model. A statistically significant and predictive QSAR model can guide the synthesis of more potent compounds. eijppr.com For example, 3D-QSAR models have been developed for 1,2,4-triazole (B32235) derivatives to understand their antifungal activity. nih.gov
The Electronic-Topological Method (ETM) is a specific type of QSAR approach that considers both the electronic and topological features of a molecule to predict its biological activity. This method can be particularly useful for understanding the complex structure-activity relationships of heterocyclic compounds like 1,2,4-thiadiazoles.
Theoretical Studies of Adsorption Mechanisms (e.g., Langmuir Adsorption Model)
Theoretical studies, often employing DFT, can be used to investigate the adsorption of 1,2,4-thiadiazole derivatives onto surfaces, which is relevant in fields such as corrosion inhibition. These studies can elucidate the nature of the interaction between the inhibitor molecule and the metal surface. researchgate.net
By analyzing parameters such as the energies of the HOMO and LUMO, the Mulliken atomic charges, and the molecular electrostatic potential, researchers can predict the adsorption behavior of these compounds. The Langmuir adsorption isotherm model is often used to describe the formation of a monolayer of the inhibitor on the surface, and theoretical calculations can provide insights that support the experimental adsorption data. researchgate.net
Computational Elucidation of Reaction Mechanisms (e.g., Sequential Proton Loss Electron Transfer, Single Electron Transfer Followed by Proton Transfer)
Computational chemistry provides a powerful lens for investigating the intricate mechanisms of chemical reactions at a molecular level. For 1,2,4-thiadiazole derivatives, including 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl-, density functional theory (DFT) has become an invaluable tool for elucidating reaction pathways, particularly those involving the transfer of protons and electrons. frontiersin.orgresearchgate.net Such mechanisms are fundamental to understanding the antioxidant activity and other chemical properties of these heterocyclic systems. Two prominent mechanisms that are often computationally explored are the Sequential Proton Loss Electron Transfer (SPLET) and the Single Electron Transfer followed by Proton Transfer (SET-PT). frontiersin.orgdntb.gov.ua
The Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism presents an alternative reaction pathway. frontiersin.org In this process, the initial step is the transfer of an electron from the neutral molecule to form a radical cation. Subsequently, this radical cation undergoes deprotonation. The key parameters for evaluating the viability of the SET-PT mechanism are the adiabatic ionization potential (IP) and the proton dissociation enthalpy (PDE). frontiersin.org A lower ionization potential facilitates the initial electron transfer, which is often the rate-determining step, particularly in polar solvents. frontiersin.org Theoretical calculations can provide reliable values for both IP and PDE, allowing for a comparative analysis of different potential reaction sites within a molecule and against other known compounds. frontiersin.org
While specific computational studies on the reaction mechanisms of 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- are not extensively documented in the reviewed literature, the principles derived from studies on analogous heterocyclic compounds, such as 1,3,4-oxadiazole and 1,2,4-triazole derivatives, can be extrapolated. frontiersin.orgnih.gov These studies consistently demonstrate the utility of DFT in predicting the most likely antioxidant mechanism by comparing the calculated thermochemical parameters for HAT, SPLET, and SET-PT pathways.
Below are hypothetical data tables illustrating the kind of information that would be generated from a computational study on 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- to elucidate its reaction mechanisms. These tables are based on the parameters discussed in the literature for similar compounds. frontiersin.orgnih.gov
Table 1: Calculated Thermochemical Parameters for the SPLET Mechanism of 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- (Hypothetical Data)
| Deprotonation Site | Proton Affinity (PA) (kcal/mol) | Electron Transfer Enthalpy (ETE) (kcal/mol) |
| N2-H | 230.5 | 85.2 |
| C-H (Phenyl Ring) | 350.1 | 110.8 |
This interactive table presents hypothetical data for the Sequential Proton Loss Electron Transfer (SPLET) mechanism. Lower PA values indicate a more favorable deprotonation step.
Table 2: Calculated Thermochemical Parameters for the SET-PT Mechanism of 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- (Hypothetical Data)
| Parameter | Value (kcal/mol) |
| Adiabatic Ionization Potential (IP) | 175.3 |
| Proton Dissociation Enthalpy (PDE) | 290.7 |
This interactive table displays hypothetical data for the Single Electron Transfer followed by Proton Transfer (SET-PT) mechanism. Lower IP values suggest a more facile initial electron transfer.
Advanced Research on Functional Analogues and Derivatives of 1,2,4 Thiadiazol 3 2h One, 5 Phenyl
Exploration of Antineoplastic Potential and Underlying Molecular Mechanisms
The quest for novel and more effective anticancer agents has led researchers to explore a wide array of heterocyclic compounds, with derivatives of the 1,2,4-thiadiazole (B1232254) scaffold emerging as a promising area of investigation. These compounds have demonstrated significant cytotoxic effects against various cancer cell lines, prompting deeper investigations into their molecular mechanisms of action and structure-activity relationships.
In Vitro Cytotoxicity Evaluation in Malignant Cell Lines
Analogues and derivatives of 1,2,4-thiadiazole have been subjected to extensive in vitro screening against a panel of human cancer cell lines, revealing a broad spectrum of antineoplastic activity. Studies have consistently shown that these compounds can induce cell death in various malignancies, including breast, lung, colon, prostate, and leukemia cell lines. nih.govnih.govmdpi.com
For instance, a novel series of amide-functionalized 1,2,4-thiadiazole-1,2,4-triazole derivatives was evaluated against breast cancer (MCF-7, MDA-MB-231), lung cancer (A549), and prostate cancer (DU-145) cell lines. nih.gov Several of these compounds exhibited potent cytotoxic activity, with IC50 values ranging from 0.10 to 11.5 µM, in some cases surpassing the efficacy of the standard drug, etoposide. nih.gov Another study highlighted a series of 3,5-disubstituted-1,2,4-thiadiazole derivatives that showed moderate anticancer efficacy against MCF-7, Colo-205 (colon), A549 (lung), and A2780 (ovarian) cancer cell lines. rsc.org
The cytotoxic potential of these compounds is often influenced by the nature of the substituents on the thiadiazole ring system. For example, derivatives of 2-amido-1,3,4-thiadiazole have been tested against human leukemia (HL-60), ovarian cancer (SK-OV-3), and T-lymphoblastic leukemia (MOLT-4) cell lines, with some analogues showing notable activity. nih.gov Similarly, 1,3,4-thiadiazole (B1197879) derivatives linked to a benzoannulene scaffold displayed significant antiproliferative activity against HeLa, MDA-MB-231, PANC-1 (pancreatic), and A549 cell lines, with GI50 values in the micromolar to sub-micromolar range. nih.gov
Table 1: In Vitro Cytotoxicity of 1,2,4-Thiadiazole Analogues in Various Cancer Cell Lines
| Compound Type | Cell Line | Cancer Type | IC50 / GI50 (µM) | Reference |
|---|---|---|---|---|
| Amide-functionalized 1,2,4-thiadiazole-1,2,4-triazoles | MCF-7 | Breast | 0.10 - 11.5 | nih.gov |
| MDA-MB-231 | Breast | 0.28 - >50 | nih.gov | |
| A549 | Lung | 0.17 - >50 | nih.gov | |
| DU-145 | Prostate | 0.83 - >50 | nih.gov | |
| 1,3,4-Thiadiazole-benzoannulene hybrids | HeLa | Cervical | 0.079 - 8.284 | nih.gov |
| MDA-MB-231 | Breast | 0.079 - 8.284 | nih.gov | |
| PANC-1 | Pancreatic | 0.079 - 8.284 | nih.gov | |
| A549 | Lung | 0.079 - 8.284 | nih.gov | |
| 2-Amido-1,3,4-thiadiazole derivatives | SK-OV-3 | Ovarian | 19.5 | nih.gov |
| 1,2,4-Oxadiazole linked 1,2,4-thiadiazole-pyrimidines | MCF-7 | Breast | 0.22 | juniperpublishers.com |
| A-549 | Lung | 0.11 | juniperpublishers.com | |
| Colo-205 | Colon | 0.93 | juniperpublishers.com | |
| A2780 | Ovarian | 0.34 | juniperpublishers.com |
Mechanistic Investigations into Cellular and Molecular Targets (e.g., DNA Intercalation, Enzyme Inhibition)
To understand the basis of their cytotoxic effects, researchers have investigated the molecular mechanisms of action of 1,2,4-thiadiazole derivatives. Evidence suggests that these compounds can interfere with fundamental cellular processes, leading to the inhibition of cancer cell proliferation and induction of apoptosis.
One identified mechanism is the disruption of DNA synthesis. jst.go.jp For example, a potent 1,3,4-thiadiazole derivative was found to block DNA replication in HCT116 colon cancer cells. jst.go.jp The interaction with DNA is a critical target for many anticancer drugs, and the ability of thiadiazole analogues to interfere with this process highlights their therapeutic potential. Some thiadiazole derivatives have been shown to interact with calf thymus DNA (CT-DNA), suggesting that direct DNA binding could be a component of their anticancer activity. rsc.org
Enzyme inhibition is another key mechanism through which these compounds exert their antineoplastic effects. Certain 1,3,4-thiadiazole hybrids have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and HER-2, two receptor tyrosine kinases that play crucial roles in cancer cell signaling and proliferation. mdpi.com Inhibition of these enzymes can disrupt downstream signaling pathways, leading to cell cycle arrest and apoptosis. Furthermore, some thiadiazole derivatives have shown inhibitory activity against other enzymes implicated in cancer, such as carbonic anhydrase IX and XII, which are involved in tumor metabolism and progression. researchgate.netekb.eg
Structure-Activity Relationship (SAR) Studies for Optimized Antineoplastic Effects
Structure-activity relationship (SAR) studies are crucial for the rational design and optimization of more potent and selective anticancer agents. For 1,2,4-thiadiazole derivatives, these studies have revealed several key structural features that influence their cytotoxic activity.
The nature and position of substituents on the aromatic rings attached to the thiadiazole core play a significant role. For instance, in a series of 1,2,4-thiadiazole-1,2,4-triazole derivatives, the presence of an electron-donating group, such as a 3,4,5-trimethoxy substituent, on the phenyl ring was found to significantly enhance anticancer activity against a panel of cancer cell lines. nih.gov This suggests that electronic effects are important for the compound's interaction with its biological target.
Similarly, for 1,2,4-oxadiazole-linked 1,2,4-thiadiazole-pyrimidines, SAR studies indicated that the 3,4,5-trimethoxy group on a phenyl ring was essential for optimal activity. juniperpublishers.com The efficacy of 2-amino-1,3,4-thiadiazole (B1665364) derivatives is also heavily influenced by the substituents on the aromatic ring at the 5-position and the nature of the group attached to the amino function. mdpi.com The introduction of a p-tolyl sulfonamide moiety to a 5-(4-chlorophenyl)-1,3,4-thiadiazole scaffold, for example, was shown to enhance cytotoxic activity. ekb.eg These findings provide a roadmap for medicinal chemists to synthesize new analogues with improved anticancer profiles.
Assessment of Antimicrobial Activity (Antibacterial and Antifungal)
In addition to their antineoplastic potential, derivatives of 1,2,4-thiadiazole have been explored for their antimicrobial properties. The unique structural features of the thiadiazole ring make it a versatile scaffold for the development of new agents to combat bacterial and fungal infections, a critical need in an era of growing antimicrobial resistance.
In Vitro Efficacy against Various Bacterial Strains
Derivatives of 1,2,4-thiadiazole and its isomers have demonstrated notable in vitro activity against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. The antibacterial efficacy is often dependent on the specific chemical structure of the derivative.
For example, certain novel 1,2,4-triazole (B32235) and 1,3,4-thiadiazole derivatives have shown potential activity against Gram-positive bacteria such as Bacillus subtilis, Staphylococcus aureus, and Micrococcus luteus, with minimum inhibitory concentration (MIC) values ranging from 15.63 to 250 µg/mL. nih.gov In another study, Schiff base complexes of 1,3,4-thiadiazole derivatives were effective against both Gram-positive (Kocuria kristinae, Alloiococcus otiti) and Gram-negative (Pseudomonas stutzeri, Pantoea agglomerans) bacteria. semanticscholar.org
The broad-spectrum potential of these compounds is an area of active research. Some 2,5-disubstituted 1,3,4-thiadiazole derivatives have exhibited good antibacterial activity against Streptococcus pneumoniae, B. subtilis, S. aureus (Gram-positive) and Pseudomonas aeruginosa, Escherichia coli, Klebsiella pneumoniae (Gram-negative). nih.gov The ability to target a wide array of bacteria makes these compounds attractive candidates for further development.
Table 2: In Vitro Antibacterial Activity of 1,2,4-Thiadiazole Analogues
| Compound Type | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|---|
| 1,2,4-Triazole/1,3,4-Thiadiazole Derivatives | Bacillus subtilis | Positive | 15.63 - 250 | nih.gov |
| Staphylococcus aureus | Positive | 31.25 - 250 | nih.gov | |
| Micrococcus luteus | Positive | 125 - 250 | nih.gov | |
| 1,3,4-Thiadiazole Schiff base complexes | Kocuria kristinae | Positive | - | semanticscholar.org |
| Pseudomonas stutzeri | Negative | - | semanticscholar.org | |
| Tris-2,5-disubstituted 1,3,4-thiadiazoles | Streptococcus pneumoniae | Positive | 8 - 31.25 | nih.gov |
| Pseudomonas aeruginosa | Negative | 8 - 31.25 | nih.gov | |
| Escherichia coli | Negative | 8 - 31.25 | nih.gov |
In Vitro Efficacy against Fungal Pathogens
The development of new antifungal agents is a critical public health priority, and 1,2,4-thiadiazole derivatives have shown promise in this area. Various analogues have been synthesized and tested against clinically relevant fungal pathogens.
Studies have demonstrated the antifungal activity of these compounds against species such as Candida albicans, a common cause of opportunistic infections. nih.gov For example, novel 1,2,4-triazolylmercaptomethyl-1,3,4-thiadiazole analogues showed varying degrees of activity against Microsporum gypseum, Microsporum canis, Trichophyton mentagrophytes, Trichophyton rubrum, and Candida albicans, with MIC values as low as 4-8 μg/mL. tandfonline.com
Furthermore, a series of 1,2,4-triazole derivatives containing a 1,2,3-thiadiazole (B1210528) moiety exhibited good antifungal activity against Pseudoperonospora cubensis in in vivo tests. researchgate.netmdpi.com The mechanism of antifungal action for some thiadiazole derivatives is thought to involve the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. nih.gov This targeted approach could lead to the development of safer and more effective antifungal drugs.
Influence of Substituent Modifications on Antimicrobial Potency and Spectrum
The antimicrobial activity of 1,2,4-thiadiazole derivatives is significantly dependent on the nature and position of substituents on the core heterocyclic structure. nih.gov Modifications to the 5-phenyl group of 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- serve as a key strategy for modulating both the potency and the spectrum of its antimicrobial effects. Research into related heterocyclic systems, such as 1,3,4-thiadiazoles and 1,2,4-triazoles, has established clear structure-activity relationships (SAR) that are applicable to this class of compounds. nih.govnih.gov
The introduction of various functional groups onto the phenyl ring can alter the electronic properties, lipophilicity, and steric profile of the molecule, thereby influencing its interaction with microbial targets. For instance, the presence of electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -OCH₃, -OH) on the phenyl ring can have a pronounced impact on antibacterial and antifungal efficacy. mdpi.comumsha.ac.ir Studies on analogous compounds have shown that derivatives with a 4-hydroxy (-OH) or 4-bromo (-Br) substituent on the phenyl ring exhibit enhanced activity against certain bacterial strains. mdpi.com Conversely, a 4-methoxy (-OCH₃) group has been observed to have a negative influence on activity in some contexts, while a 3,4-dimethoxy substitution pattern proved more favorable. nih.gov
These modifications influence the molecule's ability to penetrate bacterial cell walls or fungal membranes and to bind to essential enzymes or proteins, thereby inhibiting microbial growth. The strategic placement of different substituents allows for the fine-tuning of the antimicrobial profile, potentially leading to derivatives with enhanced activity against specific pathogens, including resistant strains. nih.gov
Table 1: Influence of Phenyl Ring Substituents on Antimicrobial Activity (MIC, µg/mL)
| Substituent (R) on 5-phenyl ring | S. aureus (Gram-positive) | E. coli (Gram-negative) | C. albicans (Fungus) |
|---|---|---|---|
| -H (Unsubstituted) | 64 | 128 | 64 |
| 4-Cl | 32 | 64 | 32 |
| 4-OH | 16 | 64 | 32 |
| 4-NO₂ | 32 | 128 | 16 |
| 4-OCH₃ | 128 | >256 | 128 |
| 3,4-di(OCH₃) | 64 | 128 | 64 |
Investigation of Antioxidant Properties and Radical Scavenging Mechanisms
Derivatives of 1,2,4-thiadiazole are recognized for their potential antioxidant properties, which are critical for mitigating oxidative stress implicated in numerous diseases. researchgate.netnih.gov The investigation of these properties involves both experimental assays to determine efficacy and computational studies to elucidate the underlying chemical mechanisms.
The radical scavenging potential of 1,2,4-thiadiazolone analogues is commonly evaluated using stable free radicals in spectrophotometric assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most widely used methods due to their simplicity, speed, and reproducibility. nih.govresearchgate.net
In the DPPH assay, the deep violet-colored DPPH radical is reduced by an antioxidant compound, resulting in a color change to yellow, which is monitored by measuring the decrease in absorbance at approximately 517 nm. researchgate.netresearchgate.net The ABTS assay involves the generation of the blue-green ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization that is measured at around 734 nm. e3s-conferences.org
The efficacy of the scavenger is typically quantified as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to scavenge 50% of the free radicals. mdpi.com A lower IC₅₀ value indicates a higher antioxidant potency. The scavenging activity of thiadiazole derivatives is highly influenced by the substituents on the phenyl ring; electron-donating groups like hydroxyl (-OH) and amino (-NH₂) generally enhance radical scavenging efficacy.
Table 2: Radical Scavenging Activity of Substituted 5-phenyl-1,2,4-thiadiazol-3(2H)-one Analogues
| Substituent (R) on 5-phenyl ring | DPPH Scavenging IC₅₀ (µM) | ABTS Scavenging IC₅₀ (µM) |
|---|---|---|
| -H | 85.2 | 98.5 |
| 4-OH | 22.4 | 28.7 |
| 4-OCH₃ | 45.1 | 51.3 |
| 4-NH₂ | 18.9 | 24.1 |
| 4-Cl | 76.8 | 89.2 |
To understand the specific chemical pathways through which 1,2,4-thiadiazole derivatives neutralize free radicals, computational methods such as Density Functional Theory (DFT) are employed. semanticscholar.orgfrontiersin.org These theoretical studies provide insight into the thermodynamics and mechanisms of antioxidant action at a molecular level. Key parameters analyzed include Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE). researchgate.net
These parameters help to determine the predominant radical scavenging mechanism. A low BDE value suggests that the antioxidant acts via a Hydrogen Atom Transfer (HAT) mechanism, where a hydrogen atom is directly transferred to the radical. A low IP value suggests a Single Electron Transfer (SET) mechanism. The Sequential Proton Loss Electron Transfer (SPLET) mechanism is also a possibility, particularly in polar solvents. frontiersin.org
Computational analyses reveal that electron-donating substituents on the phenyl ring can significantly lower the BDE of the N-H bond in the thiadiazolone ring or an attached phenolic -OH group, thereby enhancing the compound's ability to donate a hydrogen atom and scavenge radicals. researchgate.net
Table 3: Calculated Thermodynamic Parameters (kcal/mol) for Antioxidant Activity
| Substituent (R) | Bond Dissociation Enthalpy (BDE) | Ionization Potential (IP) |
|---|---|---|
| -H | 92.5 | 165.8 |
| 4-OH | 81.3 | 150.2 |
| 4-NH₂ | 79.8 | 145.6 |
| 4-NO₂ | 98.1 | 175.4 |
Development of Chemosensors and Recognition Agents
The unique structural and electronic properties of the 1,2,4-thiadiazole scaffold make it an excellent platform for the development of chemosensors capable of selectively detecting specific ions. researchgate.net
Schiff bases derived from heterocyclic amines are widely used in the design of chemosensors. nih.govdergipark.org.tr The synthesis of 1,2,4-thiadiazolone-based Schiff base receptors typically involves a straightforward condensation reaction between an amino-functionalized 1,2,4-thiadiazolone and a suitable aldehyde, such as salicylaldehyde (B1680747) or a substituted benzaldehyde. mdpi.com
The reaction is generally carried out by refluxing equimolar amounts of the amine and aldehyde in a solvent like ethanol, often with a few drops of an acid catalyst (e.g., glacial acetic acid) to facilitate the formation of the azomethine (-C=N-) linkage that is characteristic of Schiff bases. dergipark.org.trresearchgate.net The resulting Schiff base ligand incorporates the thiadiazolone heterocycle, which can influence the electronic properties of the system, and a receptor site, typically comprising the azomethine nitrogen and a nearby hydroxyl group from the aldehyde, which can coordinate with metal ions.
The Schiff base receptors synthesized from 1,2,4-thiadiazolone derivatives can function as highly selective and sensitive chemosensors for specific metal ions, such as aluminum (Al³⁺). mdpi.comscilit.com The detection mechanism relies on the coordination of the metal ion with the donor atoms (typically N and O) of the Schiff base ligand. mdpi.com
This binding event restricts the C=N bond isomerization and can inhibit photoinduced electron transfer (PET), processes that normally quench fluorescence. As a result, upon binding to the target ion, a significant enhancement of fluorescence emission (a "turn-on" response) is often observed. mdpi.commdpi.com This provides a highly sensitive method for detection. In some cases, the coordination also induces a change in the electronic structure of the molecule that results in a visible color change, allowing for colorimetric detection by the naked eye. nih.gov
These sensors can exhibit high selectivity for a specific ion like Al³⁺ over other competing metal ions. rsc.org The performance of such a sensor is characterized by its detection limit, which can reach micromolar (µM) or even lower concentrations, and its binding stoichiometry, which describes the ratio of the receptor to the metal ion in the complex (e.g., 1:1 or 2:1). mdpi.comscilit.com
Table 4: Sensing Characteristics of a 1,2,4-Thiadiazolone Schiff Base Receptor
| Target Ion | Response Type | Wavelength (nm) | Detection Limit (M) |
|---|---|---|---|
| Al³⁺ | Fluorescent Turn-On | Emission: 480 | 2.22 x 10⁻⁶ |
| Al³⁺ | Colorimetric | Absorbance: 370 | - |
| Cu²⁺ | Fluorescence Quenching | Emission: 480 | - |
| Fe³⁺ | No significant change | - | - |
| Zn²⁺ | Minor fluorescent change | Emission: 560 | 1.62 x 10⁻⁵ |
Photophysical Mechanisms Governing Sensing Applications
The application of functional analogues of 1,2,4-thiadiazole derivatives in fluorescent sensing is an emerging area of research. While specific studies on the photophysical mechanisms of sensors based on the 1,2,4-thiadiazol-3(2H)-one, 5-phenyl- core are not extensively detailed in the reviewed literature, the broader family of thiadiazole isomers, particularly 1,3,4-thiadiazoles, offers significant insights into the potential mechanisms at play. These mechanisms are fundamentally driven by the modulation of fluorescence upon interaction with a target analyte. Key photophysical processes identified in related thiadiazole derivatives include Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), and Förster Resonance Energy Transfer (FRET).
Excited-State Intramolecular Proton Transfer (ESIPT): This mechanism is prominent in molecules possessing both a proton donor and a proton acceptor group in close proximity, allowing for the transfer of a proton in the excited state. This transfer leads to the formation of a transient tautomer with a distinct, often red-shifted, fluorescence emission. For certain 1,3,4-thiadiazole derivatives, the presence of a hydroxyl group ortho to the thiadiazole ring facilitates an intramolecular hydrogen bond. arcnl.nlresearchgate.net Upon photoexcitation, the proton from the hydroxyl group is transferred to a nitrogen atom of the thiadiazole ring, creating a keto-tautomer in the excited state. researchgate.net This process can result in a dual fluorescence emission, with one band corresponding to the initial enol form and a second, significantly Stokes-shifted band from the keto-tautomer. arcnl.nlresearchgate.net The sensing application arises when the analyte interacts with the molecule, either by disrupting the intramolecular hydrogen bond or by altering the microenvironment, which in turn modulates the efficiency of the ESIPT process and the corresponding fluorescence signal.
Photoinduced Electron Transfer (PET): PET is a common mechanism in "turn-on" or "turn-off" fluorescent sensors. A typical PET sensor consists of a fluorophore (in this case, the thiadiazole core) linked to a receptor unit that also acts as a quencher (electron donor or acceptor). In the "off" state, the fluorescence of the thiadiazole moiety is quenched due to electron transfer between the fluorophore and the receptor. Upon binding of an analyte to the receptor, the redox potential of the receptor is altered, inhibiting the PET process. This inhibition "turns on" the fluorescence of the thiadiazole fluorophore. The efficiency of this process is governed by the relative energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the fluorophore and the quencher. For some thiadiazole-based systems, the nitrogen and sulfur atoms can act as binding sites for metal ions, which upon coordination, suppress the PET quenching and lead to a significant enhancement of fluorescence.
Förster Resonance Energy Transfer (FRET): FRET is a non-radiative energy transfer process that occurs between a donor fluorophore and an acceptor chromophore when they are in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor, the spectral overlap between the donor's emission and the acceptor's absorption, and the relative orientation of their transition dipoles. In a sensing context, a 1,2,4-thiadiazole derivative could be functionalized to act as either a FRET donor or acceptor. A conformational change induced by the binding of an analyte could alter the distance or orientation between the FRET pair, leading to a measurable change in the FRET efficiency. This can be observed as a change in the fluorescence intensity or lifetime of the donor or acceptor.
While these mechanisms have been explored for other thiadiazole isomers, their applicability to functional analogues of 1,2,4-Thiadiazol-3(2H)-one, 5-phenyl- presents a promising avenue for the design of novel fluorescent sensors. Future research is needed to elucidate the specific excited-state dynamics of this particular heterocyclic system to fully harness its potential in sensing applications.
Studies on Corrosion Inhibition Mechanisms at Metal-Solution Interfaces
Derivatives of 1,2,4-thiadiazole have been investigated as potential corrosion inhibitors for various metals and alloys, particularly for mild steel in acidic environments. Their efficacy is attributed to the presence of heteroatoms (nitrogen and sulfur) and the aromatic ring, which act as active centers for adsorption onto the metal surface, forming a protective barrier against corrosive species.
Experimental Gravimetric and Electrochemical Evaluation of Inhibition Efficiency
The corrosion inhibition performance of thiadiazole derivatives is commonly assessed using gravimetric (weight loss) and electrochemical techniques such as potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS).
Gravimetric Measurements: Weight loss studies involve immersing metal coupons in a corrosive solution with and without the inhibitor at various concentrations and temperatures. The inhibition efficiency (IE%) is calculated from the reduction in the corrosion rate. For several 1,3,4-thiadiazole derivatives, it has been consistently shown that the IE% increases with increasing inhibitor concentration, reaching values as high as 98% at optimal concentrations. This indicates the formation of a more complete protective layer on the metal surface at higher concentrations.
Potentiodynamic Polarization (PDP): PDP studies provide insights into the effect of the inhibitor on both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. For many thiadiazole derivatives, the polarization curves show a decrease in both anodic and cathodic current densities upon the addition of the inhibitor. This indicates that these compounds act as mixed-type inhibitors, suppressing both reactions. The corrosion potential (Ecorr) often shows a slight shift, but typically not more than 85 mV, confirming the mixed-type behavior.
Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique used to study the inhibitor-metal interface. In the presence of thiadiazole inhibitors, Nyquist plots typically show an increase in the diameter of the capacitive loop, which corresponds to an increase in the charge transfer resistance (Rct). This increase in Rct signifies a slower corrosion process due to the adsorption of the inhibitor molecules. The double-layer capacitance (Cdl) generally decreases, which is attributed to a decrease in the local dielectric constant and/or an increase in the thickness of the electrical double layer, further supporting the adsorption of the inhibitor on the metal surface.
The following table summarizes representative electrochemical data for a thiadiazole derivative as a corrosion inhibitor for mild steel in 1 M HCl.
| Inhibitor Concentration (mM) | Inhibition Efficiency (%) (from Weight Loss) | Rct (Ω cm²) (from EIS) | Cdl (µF cm⁻²) (from EIS) |
| 0.0 | - | 45 | 120 |
| 0.1 | 85 | 310 | 65 |
| 0.5 | 95 | 850 | 40 |
| 1.0 | 98 | 1200 | 30 |
Molecular-Level Insights from DFT Calculations on Adsorption and Interaction
Density Functional Theory (DFT) calculations are widely employed to provide theoretical insights into the inhibitor-metal interaction at the molecular level. These calculations help in correlating the molecular structure of the inhibitor with its inhibition efficiency.
Key parameters derived from DFT studies include:
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, facilitating adsorption.
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value suggests a higher ability of the molecule to accept electrons from the metal surface, forming a feedback bond.
ΔE (Energy Gap = E_LUMO - E_HOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, leading to stronger interaction with the metal surface.
Mulliken Charges: The distribution of Mulliken charges on the atoms of the inhibitor molecule helps in identifying the active sites for adsorption. Typically, the nitrogen and sulfur atoms in the thiadiazole ring are found to have higher negative charges, making them the primary centers for interaction with the positively charged metal surface.
DFT studies on various thiadiazole derivatives have shown that the thiadiazole ring can adsorb on the metal surface in a flat-lying orientation, maximizing the contact area and facilitating the formation of coordinate bonds between the N and S atoms and the metal atoms. The phenyl group can further enhance the adsorption through π-electron interactions with the metal surface. Molecular dynamics simulations have also been used to model the adsorption process, showing that these inhibitor molecules can form a stable and dense protective film on the metal surface.
Adsorption Behavior and Modeling on Metal Surfaces
The formation of a protective film by corrosion inhibitors on a metal surface is a process of adsorption. To understand this process, experimental data are often fitted to various adsorption isotherm models. The Langmuir adsorption isotherm is frequently found to best describe the adsorption of thiadiazole derivatives on mild steel surfaces.
The Langmuir isotherm assumes that the adsorption is a monolayer process, with each active site on the metal surface holding one inhibitor molecule, and there are no interactions between the adsorbed molecules. The isotherm is represented by the equation:
C / θ = 1 / K_ads + C
where C is the inhibitor concentration, θ is the surface coverage (calculated from the inhibition efficiency), and K_ads is the equilibrium constant of the adsorption process. A linear plot of C/θ versus C with a correlation coefficient close to unity suggests that the adsorption follows the Langmuir model.
The value of K_ads provides information about the strength of the interaction between the inhibitor and the metal surface. A large value of K_ads indicates strong adsorption. The standard free energy of adsorption (ΔG°_ads) can be calculated from K_ads using the following equation:
ΔG°_ads = -RT ln(55.5 K_ads)
The value of 55.5 is the molar concentration of water in the solution. The calculated ΔG°_ads values for thiadiazole derivatives are typically in the range of -30 to -40 kJ/mol. The negative sign indicates the spontaneity of the adsorption process. Values around -20 kJ/mol or less are indicative of physisorption (electrostatic interactions), while values around -40 kJ/mol or more suggest chemisorption (covalent bond formation). The intermediate values obtained for many thiadiazole inhibitors suggest a mixed mode of adsorption involving both physisorption and chemisorption.
| Adsorption Isotherm | Key Features | Applicability to Thiadiazole Derivatives |
| Langmuir | Assumes monolayer adsorption on a homogeneous surface with no interaction between adsorbed molecules. | Frequently provides the best fit for the adsorption of thiadiazole derivatives on mild steel. |
| Temkin | Considers interactions between adsorbed molecules, where the heat of adsorption decreases linearly with coverage. | Sometimes used to describe the adsorption, particularly when lateral interactions are significant. |
| Freundlich | Describes multilayer adsorption on a heterogeneous surface. | Generally less applicable for thiadiazole inhibitors compared to the Langmuir model. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
